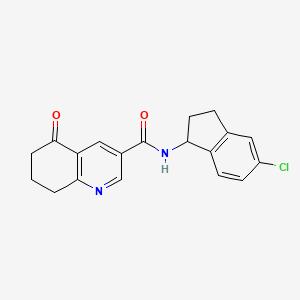![molecular formula C22H19F2NO6S B7432833 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B7432833.png)
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMSB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide is not fully understood, but it has been found to modulate several signaling pathways involved in inflammation and cancer. 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has also been found to inhibit the activity of STAT3, which is a transcription factor that plays a role in cell proliferation and survival. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has also been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been found to induce apoptosis in cancer cells, which may be mediated by the activation of the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has several advantages for lab experiments. It has been found to be stable under a range of conditions, making it a viable option for long-term storage. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been found to be soluble in a range of solvents, making it easy to work with in the laboratory. However, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in some assays. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide. One potential direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide may have potential as a cancer therapy, either alone or in combination with other agents. Further studies are needed to fully understand the mechanism of action of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide involves the reaction of 2-methoxy-6-(2-methoxyphenoxy)aniline with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide. The synthesis of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in regulating the immune response and inflammation. Additionally, 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO6S/c1-29-16-9-3-4-10-17(16)31-19-12-6-11-18(30-2)20(19)25-21(26)14-7-5-8-15(13-14)32(27,28)22(23)24/h3-13,22H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHFSRXWFTPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![6-bromo-N-[4-(methoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7432772.png)

![2-(4-methylphenyl)-N-[1-[[[2-(4-methylpyrazol-1-yl)acetyl]amino]methyl]cyclopentyl]propanamide](/img/structure/B7432790.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)